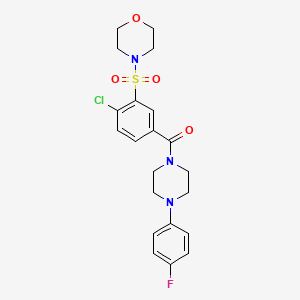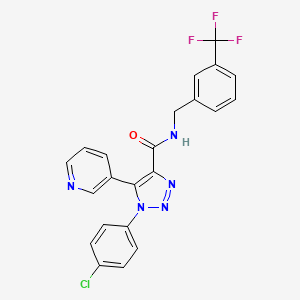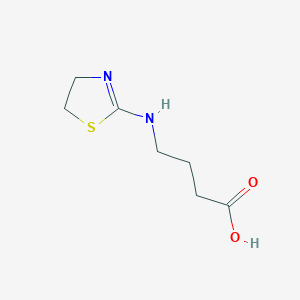
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4,5-Dihydro-1,3-thiazol-2-ylamino)butanoic acid” is a compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da . Thiazoles, which this compound is a member of, are important heterocyclics exhibiting diverse biological activities .
Synthesis Analysis
Thiazoles have been synthesized through various methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazoles, including this compound, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 354.9±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 65.9±6.0 kJ/mol and a flash point of 168.4±28.4 °C . The compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . These compounds interact with a variety of biological targets, depending on their specific structures and functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . For instance, some thiazole derivatives have been found to induce cell death in tumor cells .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their biological targets . For example, some thiazole derivatives have been found to inhibit the function of certain enzymes, leading to downstream effects on cellular metabolism .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can all influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their mode of action . For example, some thiazole derivatives have been found to induce cell death in tumor cells .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can all influence how a compound interacts with its targets and how it is metabolized within the body . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)butanoic acid in lab experiments is its selectivity for the NMDA receptor. This allows researchers to investigate the role of this receptor in various biological processes without affecting other receptors or neurotransmitter systems. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in in vivo experiments.
Direcciones Futuras
There are a number of potential future directions for research on 4-(4,5-Dihydro-1,3-thiazol-2-ylamino)butanoic acid. One area of interest is investigating its potential as a treatment for various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. Additionally, researchers may investigate the role of this compound in modulating other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Finally, there is interest in developing more stable analogs of this compound that could be used in in vivo experiments.
Métodos De Síntesis
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)butanoic acid can be synthesized using a variety of methods, including the reaction between 2-aminothiazole and butyric anhydride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine and can be performed under mild conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(4,5-Dihydro-1,3-thiazol-2-ylamino)butanoic acid has been shown to have a range of potential applications in scientific research. One of its primary uses is as a tool for investigating the role of glutamate receptors in the brain. This compound has been shown to selectively inhibit the activity of a specific type of glutamate receptor, making it a valuable tool for studying the function of these receptors in various neurological disorders.
Análisis Bioquímico
Biochemical Properties
They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazoles have been reported to have diverse effects on various types of cells and cellular processes .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c10-6(11)2-1-3-8-7-9-4-5-12-7/h1-5H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWACIADJNMOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2852553.png)
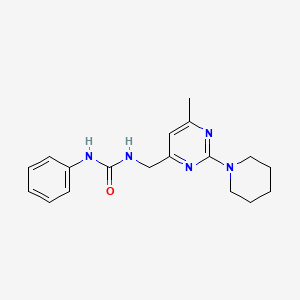


![2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2852557.png)
![1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2852559.png)
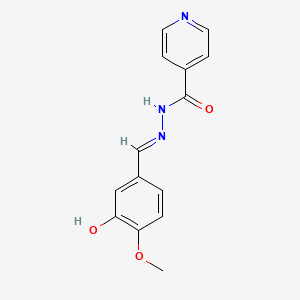
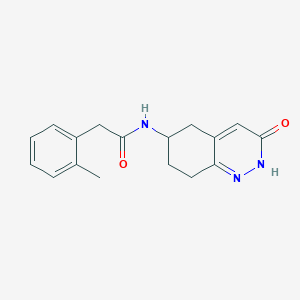
![2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide](/img/structure/B2852565.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2852566.png)
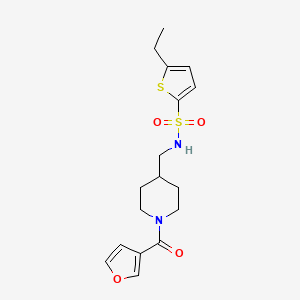
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate](/img/structure/B2852572.png)
